9-(クロロジメチルシリル)-9H-フルオレン

説明

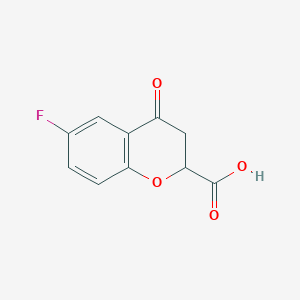

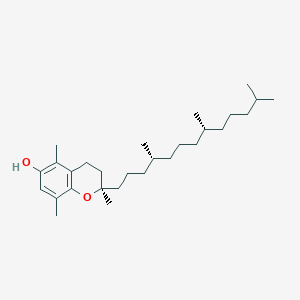

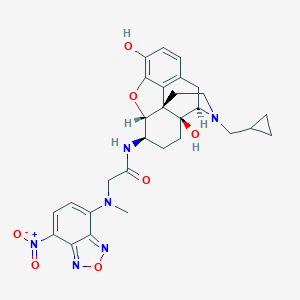

9-(Chlorodimethylsilyl)-9h-fluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon, which has been modified by the addition of a chlorodimethylsilyl group at the 9th position. This modification imparts unique properties to the molecule, making it of interest in various chemical applications. The fluorene derivatives are known for their luminescent properties and are considered to have good development prospects and practical value, particularly in the field of organic light-emitting diode (OLED) materials .

Synthesis Analysis

The synthesis of fluorene derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For instance, 9,9-dimethyl-9H-fluoren-2-ylboronic acid, a related fluorene derivative, is synthesized through a series of reactions starting from fluorene, including bromination, methylation, and a Grignard reaction. The process is designed to be efficient, with a focus on achieving high yields in a short reaction time . Similarly, 9-(cycloheptatrienylidene)fluorene derivatives are synthesized through Suzuki or Sonogashira cross-coupling reactions, demonstrating the versatility of fluorene chemistry and the ability to introduce various functional groups .

Molecular Structure Analysis

The molecular structure of fluorene derivatives can be quite intricate. For example, dichloro-9-fluorenyltrimethylsilylsilane, a compound closely related to 9-(Chlorodimethylsilyl)-9h-fluorene, has been characterized by X-ray structure analysis. It crystallizes in the triclinic space group with specific bond lengths and angles, indicating a staggered conformation with approximate C s -symmetry. Such detailed structural information is crucial for understanding the reactivity and properties of these molecules .

Chemical Reactions Analysis

Fluorene derivatives can participate in a variety of chemical reactions. The reactivity of these compounds is often influenced by the presence of functional groups and the overall molecular conformation. For instance, the reaction of 9-Fluorenyltris(trimethylsilyl)silane with chlorine leads to the formation of dichloro-9-fluorenyltrimethylsilylsilane, showcasing the reactivity of the fluorene core when substituted with silyl groups . Additionally, the acid-triggered "off-on" fluorescence behavior of 9-(cycloheptatrienylidene)fluorene derivatives highlights the potential of fluorene-based compounds as acid-sensing fluorophores, which could be utilized as indicators in acidic environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9-(Chlorodimethylsilyl)-9h-fluorene and its derivatives are influenced by their molecular structures. The introduction of silyl and other substituents can alter properties such as luminescence, reactivity, and stability. The luminescent nature of these compounds makes them suitable for applications in OLED materials, where their performance can be tuned by modifying the chemical structure . The spectroscopic characterization of these compounds, as in the case of dichloro-9-fluorenyltrimethylsilylsilane, provides insights into their electronic properties and potential applications .

科学的研究の応用

有機エレクトロニクスとオプトエレクトロニクス

蛍光プローブとセンサー

材料化学と表面改質

光触媒と光化学

生体医用分野への応用

材料科学と高分子化学

特性

IUPAC Name |

chloro-(9H-fluoren-9-yl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClSi/c1-17(2,16)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHYCLVENKAPLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1C2=CC=CC=C2C3=CC=CC=C13)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340461 | |

| Record name | 9-(chlorodimethylsilyl)-9h-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154283-78-0 | |

| Record name | 9-(chlorodimethylsilyl)-9h-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B132036.png)

![1-Chloro-2-[dichloro(phenyl)methyl]benzene](/img/structure/B132048.png)

![Thiazolo[4,5-c]quinolin-2-amine](/img/structure/B132059.png)

![(2R)-2,8-Dimethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B132067.png)